
3-Chloro-4-hydroxybenzonitrile
Overview
Description
3-Chloro-4-hydroxybenzonitrile (CAS: 2315-81-3) is a halogenated aromatic compound featuring a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position of the benzene ring. It is a photodegradation product of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in aquatic environments containing sodium chloride . Commercially, it is available at purities up to 95% and is utilized as an intermediate in agrochemical and pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the dealkylation of 3-chloro-4-methoxybenzonitrile using sodium 4-methylphenoxide . The reaction typically occurs under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. The use of catalysts and specific solvents can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation reactions can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-Chloro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group and the nitrile group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Hydroxybenzonitriles
The substitution pattern and type of halogen significantly influence the physical, chemical, and functional properties of hydroxybenzonitriles. Key analogs include:
Table 1: Comparison of Halogenated Hydroxybenzonitriles
Key Findings :
- Halogen Effects : Bromine substitution (e.g., 3-Bromo-4-hydroxybenzonitrile) increases molecular weight and may enhance lipophilicity compared to chlorine analogs. This affects solubility and environmental persistence .
- Substituent Position : Moving the hydroxyl group from C4 to C2 (e.g., 5-Chloro-2-hydroxybenzonitrile) reduces photostability due to altered electronic effects .
- Multi-Halogenation : Compounds like 3-Bromo-5-chloro-4-hydroxybenzonitrile exhibit complex degradation pathways, forming intermediates with mixed halogenation patterns .
Functional Group Variants
Replacing the hydroxyl group with other functional groups alters reactivity and applications:
3-Amino-4-chlorobenzonitrile (CAS: 53312-79-1)
- Substituents : NH₂ (C3), Cl (C4)
- Properties: The amino group introduces basicity, making this compound a versatile intermediate for pharmaceuticals and dyes. Unlike this compound, it participates in coupling reactions due to the amine’s nucleophilicity .
Methyl- and Fluoro-Substituted Analogs
- 3,5-Difluoro-4-hydroxybenzonitrile :
- Fluorine’s electronegativity enhances acidity of the hydroxyl group, improving solubility in polar solvents .
Biological Activity
3-Chloro-4-hydroxybenzonitrile (C7H4ClNO), also known as 3-chloro-4-hydroxy-phenyl cyanide, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound can be accomplished through several methods. One notable method involves the reaction of sodium 4-chlorophenoxide with 4-methoxybenzonitrile under specific conditions, yielding the target compound in significant yields (up to 86.5%) . The general reaction can be summarized as follows:
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly in breast cancer cell lines such as MDA-MB-231. In a study involving various synthesized compounds, it was observed that modifications to the chemical structure could enhance antiproliferative effects .
Table 1: Anticancer Activity of Compounds Including this compound
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-Cl-4-HBN | MDA-MB-231 | 5.0 | Hsp90 inhibition |
Compound A | MCF-7 | 2.5 | Apoptosis induction |
Compound B | DU-145 | 10.0 | Cell cycle arrest |
The mechanism by which this compound exerts its effects appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability and function of various oncogenic proteins .
Cytotoxicity Studies
In addition to its anticancer properties, cytotoxicity studies have shown that this compound has notable effects on various cell lines. For instance, it has been reported to induce apoptosis in leukemia cells and inhibit cell proliferation in several cancer models .
Table 2: Cytotoxic Effects on Different Cell Lines
Cell Line | Concentration (µM) | % Cell Viability |
---|---|---|
KG-1 (Leukemia) | 1.0 | 15% |
H292 (Lung Cancer) | 5.0 | 30% |
MCF-7 (Breast) | 2.0 | 20% |
Case Studies
A significant case study investigated the effects of various derivatives of hydroxybenzonitriles, including this compound, on cancer cell lines resistant to conventional therapies. The study demonstrated that these compounds could effectively induce apoptosis and inhibit growth in resistant cell types, suggesting their potential as therapeutic agents in overcoming drug resistance .
Toxicological Considerations
While studying the biological activity of this compound, it is crucial to consider its safety profile. Reports indicate that it possesses low toxicity levels; however, further studies are warranted to fully understand its safety in vivo .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-4-hydroxybenzonitrile, and how can researchers optimize yield and purity?
- Methodological Answer : A one-step synthesis approach is often employed for structurally similar benzonitrile derivatives, involving halogenation or hydroxylation of precursor aromatic rings. For example, chlorination of 4-hydroxybenzonitrile using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., anhydrous solvents, 0–5°C) can introduce the chloro substituent at the meta position . Optimization requires monitoring reaction kinetics via TLC or HPLC and purifying via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- FT-IR : Identify the hydroxyl (-OH, ~3200–3500 cm⁻¹) and nitrile (-C≡N, ~2220–2260 cm⁻¹) functional groups.
- NMR : Use ¹H NMR to confirm the aromatic proton environment (e.g., singlet for para-substituted -OH and -Cl) and ¹³C NMR to resolve the nitrile carbon (~115–120 ppm).
- Mass Spectrometry : Confirm molecular weight (153.56 g/mol for C₇H₄ClNO) via ESI-MS or GC-MS .
Computational tools like DFT (B3-LYP/6-31G(d)) can predict vibrational frequencies and validate experimental IR data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Disposal : Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbing for HCl emissions). Refer to TCI America’s SDS for degradation products and emergency measures .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve electronic and steric effects of the chloro and hydroxy substituents in this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3-LYP/6-311G(df,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions near the chloro group and electron-rich zones around the hydroxy group.
- Analyze HOMO-LUMO gaps to predict reactivity toward electrophilic/nucleophilic agents. For example, the nitrile group’s LUMO may favor nucleophilic attacks in cross-coupling reactions .
Q. What experimental strategies can address contradictions in reported CAS numbers (e.g., 2315-81-3 vs. 386704-12-7) for this compound?
- Methodological Answer :
- Cross-reference CAS databases : Verify via PubChem, ChemIDplus, and EPA DSSTox. For 2315-81-3, TCI Chemicals confirms synthesis and characterization data , while 386704-12-7 may correspond to a regioisomer or alternate naming convention.
- Validate structural identity using X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) .
Q. How do the positions of the chloro and hydroxy groups influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Hydroxy Group : Acts as a hydrogen-bond donor, enhancing solubility and target binding (e.g., kinase inhibitors). Protect with acetyl groups during synthetic steps.
- Chloro Group : Electron-withdrawing effect stabilizes intermediates in Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) for functionalization at the chloro site .
- Case Study : Analogous chlorinated benzonitriles show antiviral activity by inhibiting viral proteases, suggesting potential for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-chloro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYPJUOSZDQWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177733 | |
Record name | Benzonitrile, 3-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-81-3 | |
Record name | Benzonitrile, 3-chloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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